molecular formula C16H30N2O6 B6281946 (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid CAS No. 170116-29-7

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid

Cat. No.: B6281946
CAS No.: 170116-29-7
M. Wt: 346.4
InChI Key:
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Description

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is a synthetic organic compound characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to a hexanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groupsCommon reagents used in this synthesis include tert-butyl chloroformate and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted hexanoic acid derivatives .

Scientific Research Applications

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino groups can be selectively deprotected under physiological conditions, allowing the compound to participate in biochemical pathways. The hexanoic acid backbone facilitates its incorporation into larger biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid stands out due to its dual Boc-protected amino groups and hexanoic acid backbone, which provide versatility in synthetic applications and potential for diverse biochemical interactions.

Properties

CAS No.

170116-29-7

Molecular Formula

C16H30N2O6

Molecular Weight

346.4

Purity

95

Origin of Product

United States

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